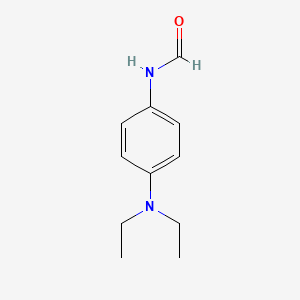

N-(4-Diethylaminophenyl)formamide

Description

Significance of N-Formyl Anilides in Organic Synthesis and Functional Materials Science

N-formyl anilides, also known as formanilides, are a cornerstone in the edifice of modern organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. alfa-chemistry.comgoogle.com Their utility spans the synthesis of crucial compounds such as nitrogen-bridged heterocycles, N,N-diaryl ureas, quinolone antibiotics, and various agents with chemotherapeutic properties against cancer. alfa-chemistry.comgoogle.com Furthermore, these formamides are instrumental in the development of agrochemicals, pharmaceuticals, dyes, and fragrances. alfa-chemistry.comgoogle.com

The formyl group in N-formyl anilides can act as a protecting group for amines, a critical step in multi-step syntheses, particularly in peptide chemistry. google.com Beyond their role as synthetic building blocks, formanilides are also employed as reagents in their own right, notably in the Vilsmeier-Haack formylation reaction, a powerful method for introducing a formyl group onto an aromatic ring. researchgate.net

In the realm of materials science, the structural motifs found in N-arylformamides are integral to the design of functional materials. The incorporation of such structures can influence the electronic and photophysical properties of molecules, making them candidates for applications in areas like organic electronics and photochemistry. While specific research on N-(4-Diethylaminophenyl)formamide in functional materials is not extensively documented, the broader class of N-arylformamides contributes to the development of novel materials with tailored properties.

Historical Context of N-Substituted Formamide (B127407) Chemistry

The synthesis of N-substituted formamides has a rich history, with methods evolving from classical approaches to more sophisticated and environmentally benign catalytic systems. Early methods for the formylation of amines often involved the use of stoichiometric formylating agents like chloral (B1216628) or a mixture of formic acid and acetic anhydride (B1165640). google.com The reaction of amines with formic acid, often with azeotropic removal of water, has been a long-standing method. researchgate.net

Over the decades, significant advancements have been made in developing catalytic methods for N-formylation, aiming for higher efficiency, milder reaction conditions, and greater substrate scope. The use of carbon monoxide as a carbonyl source in the presence of transition metal catalysts, such as rhodium or ruthenium complexes, marked a significant step forward. google.com However, the hazardous nature of carbon monoxide spurred the development of safer CO surrogates.

In more recent years, a plethora of catalytic systems have been reported. For instance, a zinc-catalyzed N-formylation using formic acid as a CO surrogate was described in 2006. alfa-chemistry.com This was followed by the development of methods using polyethylene (B3416737) glycol (PEG) as a solvent in 2008, and an iodine-catalyzed approach in 2011. alfa-chemistry.com The drive for greener chemistry has also led to catalyst- and solvent-free formylation methods, as well as visible-light-mediated reactions. alfa-chemistry.com These developments highlight the continuous effort to refine the synthesis of N-substituted formamides, making them more accessible and their production more sustainable.

Structural and Electronic Relevance of the 4-Diethylaminophenyl Moiety in Conjugated Systems

The diethylamino group, through the lone pair of electrons on the nitrogen atom, can participate in resonance with the aromatic phenyl ring. This donation of electron density into the π-system of the ring increases the electron density of the aromatic nucleus, making it more nucleophilic. When the 4-diethylaminophenyl group is part of a larger conjugated system, this electron-donating effect can have several important consequences:

Bathochromic Shift: The increased electron delocalization often leads to a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. This results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift. This property is particularly relevant in the design of dyes and pigments.

Enhanced Non-linear Optical Properties: The charge asymmetry introduced by the strong donor group can lead to significant second-order non-linear optical (NLO) responses, making molecules containing this moiety of interest for applications in optoelectronics and photonics.

Fluorescence Modulation: The electron-donating nature of the diethylamino group can enhance the fluorescence quantum yield and modulate the emission wavelength of fluorophores.

Reactivity and Reaction Pathways: The electronic influence of the 4-diethylaminophenyl group can direct the regioselectivity of chemical reactions on the aromatic ring or other parts of the conjugated system.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | alfa-chemistry.com |

| Molecular Weight | 192.26 g/mol | alfa-chemistry.com |

| Melting Point | 59-63 °C (lit.) | alfa-chemistry.com |

| Boiling Point | 367.6 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.084 g/cm³ | alfa-chemistry.com |

| Flash Point | 176.1 °C | alfa-chemistry.com |

| CAS Number | 5235-68-7 | alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(diethylamino)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-9H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIUPZLEURZKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325938 | |

| Record name | N-(4-Diethylaminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-68-7 | |

| Record name | NSC522034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Diethylaminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Diethylaminophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Diethylaminophenyl Formamide and Analogous N Arylformamides

Direct N-Formylation Strategies

Direct N-formylation involves the introduction of a formyl group (-CHO) directly onto the nitrogen atom of an aniline (B41778) derivative. This can be achieved through several approaches, each with its own set of advantages and limitations.

Formylation of 4-Diethylaminoaniline

The most direct route to N-(4-Diethylaminophenyl)formamide is the formylation of 4-diethylaminoaniline, also known as N,N-diethyl-p-phenylenediamine.

Traditional methods for N-formylation often employ simple and readily available reagents. Formic acid is a common formylating agent, capable of reacting with amines under various conditions. jetir.orgwikipedia.org The reaction of an amine with formic acid can proceed without a catalyst, often under neat (solvent-free) conditions or with the aid of a dehydrating agent to drive the equilibrium towards the formamide (B127407) product. jetir.org For instance, heating a mixture of an amine and formic acid is a straightforward approach, with the reaction time and temperature being critical parameters. organic-chemistry.org

Another classical method involves the use of mixed anhydrides, such as acetic formic anhydride (B1165640), which is generated in situ from acetic anhydride and formic acid. orgsyn.org This reagent is generally more reactive than formic acid alone and can effect formylation under milder conditions. orgsyn.org The use of acetic formic anhydride has been a widely applied strategy for the N-formylation of a variety of amines.

| Reagent/System | Substrate | Conditions | Yield | Reference |

| Formic Acid | Aniline | Neat, 60°C | Moderate to Excellent | jetir.org |

| Acetic Formic Anhydride | General Amines | -20°C to rt | High | orgsyn.org |

| Formic Acid/Toluene | Benzylamine | Reflux with Dean-Stark trap | 98% | wikipedia.org |

Interactive Data Table: Traditional N-Formylation of Anilines This table summarizes common traditional methods for N-formylation. Specific conditions for 4-Diethylaminoaniline may vary.

To improve reaction efficiency and selectivity, various catalytic systems have been developed for N-formylation. Acid catalysts, such as solid acids like silica (B1680970) gel or zeolites, can activate the formylating agent, facilitating the reaction under milder conditions. jetir.orgnih.gov For example, using silica gel in conjunction with formic acid and acetic anhydride can promote the formation of N-formyl compounds. jetir.org

Metal-mediated formylation offers another powerful approach. A variety of metals and their salts have been shown to catalyze the N-formylation of anilines. For instance, zinc-catalyzed formylation using formic acid has been reported to proceed efficiently under solvent-free conditions. nih.gov Similarly, iodine has been demonstrated to be a cost-effective and environmentally friendly catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions at elevated temperatures. thieme-connect.de

| Catalyst | Formylating Agent | Substrate | Conditions | Yield | Reference |

| Iodine (5 mol%) | Formic Acid (2 equiv) | Aromatic/Aliphatic Amines | 70°C, Solvent-free | up to 94% | thieme-connect.de |

| NP@SO3H (magnetic nanocatalyst) | Formic Acid | Aromatic Amines | rt, Ethanol | 83-95% | researchgate.net |

| Zeolite A | Formic Acid | 4-Chloroaniline | rt, Solvent-free | 95% | nih.gov |

Interactive Data Table: Catalytic N-Formylation of Anilines This table presents various catalytic systems for N-formylation. The applicability to 4-Diethylaminoaniline should be considered based on the substrate scope of the cited literature.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. researchgate.netorgsyn.orgrsc.org The N-formylation of amines is no exception, with numerous microwave-assisted protocols being developed. organic-chemistry.orgresearchgate.net These methods can utilize traditional formylating agents like formic acid or dimethylformamide (DMF) as the formyl source. researchgate.netinstras.com The use of microwave energy can accelerate the reaction, allowing for the rapid synthesis of N-formyl compounds, often in a matter of minutes compared to hours required for conventional heating. researchgate.net

| Formylating Agent | Substrate | Conditions | Yield | Reference |

| Formic Acid (aq. 80%) | Aliphatic/Aromatic Amines | Open vessel, controlled MW | High | researchgate.net |

| DMF/Methyl Benzoate | Primary/Secondary Amines | 200°C, MW | up to 92% | instras.com |

| 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | Aromatic/Aliphatic Amines | 70°C, THF, MW, 20 min | 53-96% | orgsyn.org |

Interactive Data Table: Microwave-Assisted N-Formylation This table highlights the efficiency of microwave-assisted N-formylation for various amines.

Formylation of Related Aniline Derivatives

The methodologies described for 4-diethylaminoaniline are generally applicable to a wide range of other aniline derivatives. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the amine. Electron-donating groups tend to increase the nucleophilicity of the amino group, often facilitating the formylation reaction. researchgate.net Conversely, electron-withdrawing groups can decrease the reactivity, sometimes requiring harsher reaction conditions or more potent formylating systems. researchgate.net The principles of traditional, catalytic, and microwave-assisted formylation remain the same for these analogous compounds.

Indirect Synthetic Routes via Reaction Intermediates

An alternative strategy for the synthesis of N-arylformamides involves the formation of a key intermediate which is then converted to the final product. A notable example of this approach is the Vilsmeier-Haack reaction. wikipedia.orgenamine.netyoutube.com This reaction typically involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is generated in situ from a substituted formamide (like DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgyoutube.com

For the synthesis of a compound structurally related to this compound, one could consider the Vilsmeier-Haack formylation of N,N-diethylaniline. The strong electron-donating nature of the diethylamino group directs the electrophilic substitution primarily to the para position of the benzene (B151609) ring. youtube.com The initial product is an iminium salt, which upon hydrolysis yields the corresponding p-diethylaminobenzaldehyde. While this provides the aldehyde and not the formamide directly on the nitrogen, it is a key intermediate. The resulting aldehyde could then potentially be converted to the desired this compound through a multi-step sequence, for example, by conversion to an oxime followed by a Beckmann rearrangement, or through other functional group interconversions.

Another indirect route could involve the reduction of a corresponding nitroarene. For instance, the synthesis of N-arylsulfonamides has been achieved from nitroarenes and sodium arylsulfinates. organic-chemistry.orgnih.gov A similar strategy could potentially be adapted for formamide synthesis, where a nitro group is reduced to an amine in the presence of a formylating agent or a precursor that can be converted to the formamide.

Application of the Leuckart Reaction and Variants

A primary method for the reductive amination of aldehydes and ketones to form amines is the Leuckart reaction. wikipedia.org This reaction utilizes either formamide or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent, typically requiring high temperatures, often between 120°C and 185°C. wikipedia.orggoogle.com The process is notable for its simplicity, often involving just the carbonyl compound and the formamide reagent. google.com When formamide is used, the direct product is often the N-formylated amine. alfa-chemistry.com

For the synthesis of this compound, the starting material would be 4-(diethylamino)benzaldehyde, which would undergo reductive amination. The reaction can be accelerated by optimizing the molar ratio of the reactants and the temperature. google.com

| Carbonyl Substrate | Reagent(s) | Typical Conditions | Product Type |

| Aldehydes (e.g., Benzaldehyde) | Ammonium Formate | 120-130°C | Amine |

| Ketones (e.g., Alicyclic Ketones) | Formamide | > 165°C | N-Formyl Amine |

| Substituted Benzaldehydes | Formamide, Formic Acid | 160-185°C | N-Formyl Amine |

This table provides a general overview of the Leuckart reaction variants and typical parameters.

In one of the main mechanisms of the Leuckart reaction, formamide acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.orgsciencemadness.org This is followed by dehydration, which forms a resonance-stabilized N-formyl derivative. wikipedia.orgsciencemadness.org Formamide can serve as a versatile reagent, acting not only as a nitrogen source but also as a solvent in certain reactions, particularly with aliphatic compounds. lew.ro The use of formamide is a direct route to producing N-unsubstituted or N-substituted cyclic imides from their corresponding dicarboxylic acids or anhydrides. lew.ro This highlights formamide's role as an effective nitrogen donor in condensation reactions. nih.gov

The formamide products obtained from syntheses like the Leuckart reaction can be readily hydrolyzed to yield the corresponding primary or secondary amines. researchgate.net This derivatization step is a crucial transformation, allowing for the protection of an amine as a formamide, which can later be deprotected. The hydrolysis of formamides can be catalyzed by either acid or base. google.comresearchgate.netmcmaster.ca For instance, studies on formamide hydrolysis show that it proceeds to formic acid and ammonia (B1221849), and the reaction can be effectively reversed. researchgate.net The mechanism involves the hydration of the carbonyl group to form a diol intermediate, followed by a proton transfer that leads to the final products. nih.gov This hydrolytic step makes N-arylformamides versatile intermediates in multi-step organic syntheses. acs.org

N-Dealkylation Approaches Yielding Formamide Intermediates

N-dealkylation is a critical chemical transformation for removing an N-alkyl group from an amine, often to synthesize pharmaceuticals and other fine chemicals. dntb.gov.uarug.nl While the primary goal is typically the secondary or primary amine, certain methods can yield formamide intermediates.

Oxidative N-dealkylation of tertiary amines, such as N,N-dimethylanilines, can produce N-formyl derivatives alongside the demethylated amine. mdpi.com For example, using non-heme manganese catalysts and various oxidants, the reaction can yield both N-methylaniline and N-methylformanilide. mdpi.com The formation of the formanilide (B94145) is often the result of a free-radical chain process that occurs under air. mdpi.com Other chemical methods, such as the use of chloroformates, are broadly applied for the N-demethylation of alkaloids, which proceeds through a carbamate (B1207046) intermediate that is then hydrolyzed to the secondary amine. nih.gov

| Dealkylation Method | Substrate Example | Reagent(s) | Key Intermediate/Product |

| Oxidative Demethylation | N,N-Dimethylaniline | Manganese Catalyst, Peroxy-acids | N-Methylaniline, N-Methylformanilide mdpi.com |

| von Braun Reaction | Tertiary Amines | Cyanogen Bromide | N-Cyano Amine |

| Chloroformate Method | Opiate Alkaloids | Phenyl Chloroformate | Carbamate nih.gov |

| Catalytic Oxidation | Aliphatic Tertiary Amines | Palladium Catalyst | Secondary Amine |

This table summarizes various N-dealkylation methods and the types of products or intermediates formed.

Green Chemistry and Sustainable Synthetic Approaches for N-Formyl Compounds

The development of environmentally benign organic reactions is a major focus in modern chemical research. scholarsresearchlibrary.com For the synthesis of N-formyl compounds, several green chemistry approaches have been developed to improve sustainability. These methods often focus on using non-toxic catalysts, eco-friendly solvents like water, or solvent-free conditions. rsc.org

One prominent green approach is the N-formylation of amines using formic acid under neat (solvent-free) reaction conditions. scholarsresearchlibrary.com This method offers excellent yields, short reaction times, and a simple work-up, avoiding the use of toxic or expensive formylating agents. scholarsresearchlibrary.com The reaction is also highly chemoselective, preferentially formylating amino groups over hydroxyl groups. scholarsresearchlibrary.com

Another sustainable strategy involves using carbon dioxide (CO2) as a C1 source for N-formylation reactions. rsc.org This approach contributes to the chemical recycling of CO2, transforming it into valuable formamides. rsc.org These reactions are typically catalyzed by homogeneous or heterogeneous catalyst systems and represent a significant advance in green chemistry. rsc.org

| Green Approach | Catalyst/Reagent System | Solvent | Key Advantage |

| Neat Reaction | Formic Acid | Solvent-free | High efficiency, simple work-up, no toxic solvents scholarsresearchlibrary.com |

| CO2 Utilization | Homogeneous/Heterogeneous Catalysts | Various | Uses a renewable C1 source, carbon recycling rsc.org |

| Catalysis in Green Media | Metal/Metal Oxide Nanocatalysts | Water, Polyethylene (B3416737) Glycol | High catalytic performance, reusability, eco-friendly solvents rsc.org |

| N-Formylmorpholine Synthesis | Morpholine, Formic Acid | None (used as green solvent) | Creates a stable, non-toxic, and effective green solvent ajgreenchem.comeuropub.co.uk |

This table outlines key green chemistry approaches for the synthesis of N-formyl compounds.

Purification and Isolation Methodologies in N-Arylformamide Synthesis

The purification of N-arylformamides after synthesis is essential to obtain a product of high purity, suitable for subsequent applications. Standard laboratory and industrial purification techniques are employed, chosen based on the physical properties of the formamide and the nature of the impurities. openaccesspub.org

Common purification methods include:

Crystallization and Recrystallization : This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. openaccesspub.orgwikipedia.org The choice of solvent is critical for effective separation.

Chromatography : Column chromatography is frequently used to separate the desired formamide from unreacted starting materials and byproducts. openaccesspub.org The crude mixture is passed through a stationary phase (like silica gel or alumina) using a mobile phase, and separation occurs based on differential adsorption of the components. alfa-chemistry.comresearchgate.net

Distillation : For liquid formamides or those that are stable at high temperatures, distillation (often under reduced pressure to lower the boiling point) can be an effective method for purification. openaccesspub.orglibretexts.org

Extraction : Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, such as an organic solvent and water. openaccesspub.orglibretexts.org This is often part of the initial work-up procedure, where the product is extracted into an organic layer, which is then washed to remove water-soluble impurities. nih.gov

A typical work-up and purification sequence might involve dissolving the crude product in a solvent like dichloromethane, washing the solution with an acidic or basic aqueous solution followed by water, drying the organic layer over an anhydrous salt (e.g., sodium sulfate), and finally, removing the solvent to yield the crude product which is then purified by recrystallization or chromatography. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Diethylaminophenyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of N-(4-Diethylaminophenyl)formamide reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The ethyl group protons exhibit characteristic quartet and triplet patterns, arising from spin-spin coupling between the methylene (B1212753) and methyl protons. The formyl proton and the amine proton also show distinct chemical shifts, which can sometimes be broad or exchangeable depending on the solvent and temperature.

Interactive Table: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.60-7.15 | Multiplet | |

| Formyl (CHO) | 8.36-8.71 | Singlet | |

| Methylene (CH₂) | 3.32-3.34 | Quartet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the aromatic carbons, the formyl carbon, and the carbons of the diethylamino group. The chemical shift of the formyl carbon is typically found in the highly deshielded region of the spectrum. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents.

Interactive Table: ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Formyl (C=O) | 159.39-162.45 |

| Aromatic (C-N) | 145.33 |

| Aromatic (CH) | 115.54-130.40 |

| Methylene (CH₂) | 40.57 |

Advanced NMR Techniques (e.g., 2D NMR, Isotope Effects on Chemical Shifts)

To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, advanced NMR techniques are employed. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing proton-proton and proton-carbon correlations, respectively. youtube.comyoutube.com

Furthermore, the study of isotope effects on chemical shifts (IECS) can provide subtle but powerful insights into molecular structure and bonding. nih.govhuji.ac.il For instance, the substitution of a proton with deuterium (B1214612) can induce small but measurable changes in the chemical shifts of nearby nuclei. huji.ac.ilnih.gov These isotope shifts are sensitive to factors like hydrogen bonding and molecular geometry. nih.govstemwomen.org In formamides, deuterium isotope effects on ¹³C and ¹⁵N chemical shifts can be particularly informative for studying tautomeric equilibria and intramolecular interactions. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide also gives rise to a distinct band. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching vibrations of the diethylamino group, are also readily identifiable.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3323-3448 |

| C=O (Amide) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1505-1628 |

| C-N | Stretching | |

| C-H (Aromatic) | Stretching |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. ojp.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. spectroscopyonline.com For this compound, Raman spectroscopy can be used to further characterize the aromatic ring vibrations and the vibrations of the carbon skeleton. spectroscopyonline.com The technique is also highly sensitive to changes in crystal structure, making it a valuable tool for studying polymorphism in solid-state samples. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the case of this compound, the molecular formula is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol and an exact mass of 192.12600 Da. alfa-chemistry.com

When subjected to ionization, typically through techniques like electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 193.133. Subsequent fragmentation of this precursor ion in the mass spectrometer (MS/MS analysis) provides insight into the molecule's structure.

While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its functional groups and studies of similar compounds. For instance, in studies of N-(2,4-dimethylphenyl)formamide, a related compound, fragmentation occurs via cleavage of the formyl group and other characteristic losses. The fragmentation of nitazene (B13437292) analogs, which can contain diethylamino side chains, also shows characteristic losses of the alkyl groups. nih.gov

Key expected fragmentation pathways for this compound would likely include:

Loss of the formyl group (-CHO): Cleavage of the amide C-N bond, leading to a significant fragment corresponding to the N,N-diethyl-p-phenylenediamine cation.

Fragmentation of the diethylamino group: Sequential or simultaneous loss of ethyl radicals (•C₂H₅) or ethene (C₂H₄) through McLafferty-type rearrangements or direct cleavage.

Cleavage of the phenyl ring: While less common, fragmentation of the aromatic ring can occur under higher energy conditions.

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's identity and structural features.

Table 1: Mass Spectrometry Data for this compound| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | alfa-chemistry.com |

| Molecular Weight | 192.26 g/mol | alfa-chemistry.com |

| Exact Mass | 192.12600 Da | alfa-chemistry.com |

| Predicted Precursor Ion [M+H]⁺ | ~193.133 m/z | - |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's properties and behavior in the solid state. nih.gov

Similarly, the crystal structure of N,N-diphenylformamide reveals key structural parameters for a related amide. researchgate.net Studies on formamide (B127407) itself show that it can exist in different polymorphic forms (α and β) under varying conditions, highlighting the importance of intermolecular hydrogen bonding in defining the crystal lattice. chemrxiv.org For this compound, one would expect the crystal packing to be influenced by weak C-H···O or C-H···N hydrogen bonds involving the formyl group and potentially π-π stacking interactions between the phenyl rings of adjacent molecules. The diethylamino group's conformation (the orientation of the ethyl chains) would also be a key feature determined by the crystal packing forces.

Table 2: Crystallographic Data for a Related Derivative, N,N-Diphenylformamide| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₃H₁₁NO | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 23.801(4) | researchgate.net |

| b (Å) | 6.0510(13) | researchgate.net |

| c (Å) | 7.2677(14) | researchgate.net |

| V (ų) | 1046.7(3) | researchgate.net |

| Temperature (K) | 200 | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated π-systems. libretexts.org

The this compound molecule contains a potent chromophore composed of the N,N-diethylamino group (an electron-donating group) conjugated with the phenyl ring and the formyl group (an electron-withdrawing group). This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions observed are typically π → π* and n → π* transitions. slideshare.net

π → π transitions:* Involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions.

n → π transitions:* Involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions. libretexts.org

Studies on derivatives highlight the role of the diethylamino group. In a series of coumarin (B35378) derivatives, the presence of a diethylamino group was found to be a strong electron-donor, causing a significant red shift (a shift to a longer absorption wavelength, λmax). researchgate.net Similarly, a study on 4-tricyanovinyl-N,N-diethylaniline, which features the N,N-diethylaniline core, investigated its electronic transitions and optical properties. nih.gov The combination of a strong donor (diethylamino) and a strong acceptor (formyl) across the phenyl ring in this compound likely creates a "push-pull" system, leading to an intramolecular charge transfer (ICT) band in its UV-visible spectrum. This ICT character results in a λmax at a longer wavelength than that of benzene (B151609) or aniline (B41778) alone.

Table 3: UV-Visible Absorption Data for Related Compounds| Compound/Derivative Type | Key Structural Feature | Observed Effect on Spectrum | Reference |

|---|---|---|---|

| Iminocoumarin Derivative | Contains a diethylamino group | Acts as a strong electron-donor, causing a red shift in λmax to 400 nm. | researchgate.net |

| 4-tricyanovinyl-N,N-diethylaniline | N,N-diethylaniline core with a strong electron-acceptor group. | Exhibits significant electronic transitions due to the donor-acceptor structure. | nih.gov |

| DNPH Derivatives | General aldehydes and ketones. | Unsaturated aldehydes show λmax at longer wavelengths (~360 nm) than saturated ones. | researchgate.net |

Computational and Theoretical Investigations of N 4 Diethylaminophenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Møller-Plesset perturbation theory (MP2), are powerful tools for studying the properties of molecules. wikipedia.orgajchem-a.comresearchgate.netchemical-suppliers.euwisc.eduscirp.org These methods have been applied to N-(4-Diethylaminophenyl)formamide to investigate its optimized geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, computational methods are used to explore different possible conformations and identify the one with the lowest energy. This analysis helps in understanding the molecule's shape and how it might interact with other molecules. The planarity between the substituent groups and the phenyl ring is a key factor, as it is essential for electron delocalization and resonance. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. For this compound, FMO analysis helps to understand its electron-donating and accepting capabilities and its potential use in optoelectronic materials. researchgate.net

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

(Note: Specific energy values from computational studies would be inserted here based on relevant research data.)

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a framework for understanding the delocalization of electron density within a molecule, which is crucial for describing intermolecular interactions and charge transfer. uni-muenchen.dewisc.edu This method examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify the stability arising from these electronic delocalizations. In this compound, NBO analysis can reveal the nature of bonding and the extent of charge transfer between the diethylamino group, the phenyl ring, and the formamide (B127407) moiety. wisc.eduscirp.org This analysis is instrumental in understanding the molecule's electronic structure and reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net It provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map can predict the sites most likely to be involved in electrophilic and nucleophilic attacks, thereby offering insights into its chemical reactivity and intermolecular interactions. researchgate.net

Exploration of Intramolecular Interactions

The specific arrangement of atoms in this compound allows for the possibility of intramolecular interactions, which can significantly influence its conformation and properties.

Tautomerism Studies and Relative Stabilities

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. In the context of N-substituted formamides, a key area of study is the relative stability of different tautomeric and isomeric forms. researchgate.netresearchgate.net For N-alkylamides, the trans isomer is generally more predominant than the cis isomer. This preference can be explained by close contact interactions between the formyl group and the C-H bond of the N-alkyl group. researchgate.net

Quantum chemical calculations can elucidate the conformational and geometrical aspects of different structural possibilities. researchgate.net For instance, in a study of a related thiazol-2(5H)-one derivative, DFT calculations using the B3LYP/6-311+G(d,p) method in the solvent phase (DMSO) were employed to investigate different tautomeric forms. The results indicated that the amine-one form was the more stable tautomer. researchgate.net Such studies provide insights into the mechanistic pathways of biochemical processes where tautomerism plays a crucial role. researchgate.net

The relative stabilities of cis and trans isomers of N-alkylamides can be evaluated both in the gas phase and in solution using various ab initio and DFT methods, along with Self-Consistent Reaction Field (SCRF) models. researchgate.net For N-methylformamide (NMF), N-methylacetamide (NMA), and N-(2-endo-norbornyl)-formamide (NNF), the cis/trans ratio has been experimentally measured using 1H NMR in different solvents. While the ratio for NMA and NMF is less sensitive to the solvent, the ratio for NNF shows significant solvent dependency. researchgate.net Theoretical calculations of the Gibbs free energy difference (ΔG) between the cis and trans isomers help to understand these experimental observations. researchgate.net

Table 1: Theoretical vs. Experimental Cis/Trans Ratios and Gibbs Free Energy Differences (ΔG) This table is illustrative and based on general findings for N-alkylamides. Specific values for this compound would require dedicated computational studies.

| Compound | Solvent | Experimental cis/trans ratio | Calculated ΔG (kcal/mol) |

| N-methylformamide (NMF) | Chloroform | Low | Consistent with trans stability |

| N-methylacetamide (NMA) | Methanol | Low | Consistent with trans stability |

| N-(2-endo-norbornyl)-formamide (NNF) | Water | Solvent-dependent | Varies with solvent model |

Photophysical Properties and Excited-State Dynamics Modeling

The photophysical properties of organic molecules are critical for their application in optoelectronic devices. researchgate.net Nonadiabatic excited-state molecular dynamics (NA-ESMD) is a powerful computational framework for modeling the photoinduced dynamics in these materials. This approach goes beyond the Born-Oppenheimer approximation to account for the strong coupling between electronic and vibrational degrees of freedom, which governs processes like energy transfer, charge separation, and recombination. lanl.govnih.gov

Theoretical methods are extensively used to predict the absorption and emission spectra of organic compounds. chemrxiv.org Time-dependent density functional theory (TD-DFT) is a common quantum chemistry method for calculating the electronic absorption spectra of molecules. chemrxiv.org For instance, studies on p-dimethylaminobenzaldehyde (DMABA) have utilized ab-initio theory at various levels to evaluate the optimized geometry and understand the spectral changes due to solute-solvent interactions and hydrogen bonding. researchgate.net

Machine learning techniques, such as graph convolutional neural networks (GCNNs) and deep learning models, are emerging as powerful tools for predicting optical properties like peak absorption and emission wavelengths. chemrxiv.orgnih.gov These models can be trained on large datasets of experimental or computationally generated data to achieve high accuracy. For example, a GCNN model was used to predict optical properties for a database of over 30,000 chromophore-solvent combinations. nih.gov

Table 2: Predicted Photophysical Properties This table presents a general format for displaying predicted data. Specific values for this compound are not available in the provided search results and would require specific computational analysis.

| Property | Predicted Value | Method |

| Peak Absorption Wavelength (λ_abs) | - | TD-DFT |

| Peak Emission Wavelength (λ_em) | - | TD-DFT |

| Oscillator Strength (f) | - | TD-DFT |

| Excitation Energy (eV) | - | TD-DFT |

Understanding the pathways for non-radiative deactivation, such as intersystem crossing (ISC), is crucial for designing efficient light-emitting materials. Nonadiabatic dynamics simulations can model the evolution of electronic excitations and identify the key nuclear motions coupled to electronic transitions. lanl.gov For example, in distyrylbenzene, a model for polyphenylene vinylene (PPV), NA-ESMD simulations have identified torsion and bond length alternation as the slow and fast nuclear motions, respectively, that are strongly coupled to the electronic degrees of freedom. These simulations predict that the nonadiabatic relaxation of highly excited states occurs on a femtosecond to picosecond timescale. lanl.gov

The development of efficient computational algorithms and high-performance computing has enabled the application of these complex simulations to large molecular systems. nih.gov These theoretical advancements include improved treatments of electronic decoherence in surface-hopping methods and the analysis of transition densities to provide a detailed picture of exciton (B1674681) formation, evolution, and decay. nih.gov

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties of materials is essential for applications in optical communication and switching devices. researchgate.net Computational methods play a significant role in predicting and understanding the NLO response of molecules. aps.org

The polarizability and first hyperpolarizability of a molecule can be calculated using methods like the finite field (CHF) and sum over states (UCHF) approaches. researchgate.net The analysis of the hyperpolarizability tensor components provides detailed information about the NLO response. researchgate.netbohrium.com For molecules like para-nitroaniline, it has been shown that the first hyperpolarizability is strongly influenced by the rotation of functional groups, such as the nitro and amino groups, out of the benzene (B151609) ring plane. researchgate.net

Depolarized hyper-Rayleigh scattering (HRS) is an experimental technique that can directly measure molecular hyperpolarizabilities in solution and provide information about the ratios and signs of the hyperpolarizability tensor components. bohrium.com These experimental results can be compared with ab initio calculated values to validate the theoretical models. bohrium.com

Table 3: Calculated NLO Properties This table provides a template for presenting NLO data. Specific values for this compound are not available in the provided search results and would require dedicated calculations.

| Property | Calculated Value (a.u.) | Method |

| Polarizability (α) | - | Finite Field (CHF) |

| First Hyperpolarizability (β) | - | Sum Over States (UCHF) |

| Second Hyperpolarizability (γ) | - | - |

Establishing clear structure-property relationships is crucial for designing new organic materials with enhanced NLO properties for optoelectronic applications. researchgate.net For example, in the organic crystal (E)-3-(4-(dimethylamino)phenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one (DAPMP), DFT calculations at the RwB97XD functional with the 6–311++G(d,p) basis set were used to estimate the molecular geometry and electronic properties. researchgate.net The study revealed that DAPMP exhibits significant third-order NLO properties, suggesting its potential for use in optical communication and switching devices. researchgate.net

Chemical Reactivity and Mechanistic Studies Involving the N Formyl Aniline Moiety

Hydrolysis and Deformylation Reactions

The cleavage of the amide bond in N-(4-Diethylaminophenyl)formamide, known as hydrolysis or deformylation, is a fundamental reaction that regenerates the parent amine, N,N-diethyl-p-phenylenediamine. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction typically proceeds via an A-2 mechanism, where the formyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the amine and formic acid. jcsp.org.pk The rate of hydrolysis is influenced by the electronic nature of substituents on the aromatic ring. While electron-withdrawing groups tend to accelerate the reaction, the strongly electron-donating diethylamino group in this compound is expected to decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted N-phenylformamide by reducing the electrophilicity of the carbonyl carbon. arkat-usa.org

In alkaline media, the hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the formyl carbon. arkat-usa.org This is generally a slower process for amides compared to other acyl derivatives. Ab initio calculations on formamide (B127407) hydrolysis show that the reaction proceeds through a diol intermediate, followed by a water-assisted proton transfer. nih.gov Enzymatic pathways for the deformylation of N-substituted formamides also exist, utilizing N-substituted formamide deformylase enzymes that operate under mild conditions. rsc.org

Table 1: Representative Conditions for N-Aryl Formamide Hydrolysis

| Catalyst/Reagent | Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Strong Acids (HCl, H₂SO₄) | Aqueous solution, elevated temperature (e.g., 50-100 °C) | A-2 Mechanism | jcsp.org.pk |

| Strong Bases (NaOH, KOH) | Aqueous or alcoholic solution, reflux | BAC2 Mechanism | arkat-usa.org |

| NfdA Enzyme | Aqueous buffer (pH 7.5-8.5) | Enzymatic Catalysis | rsc.org |

Role as an Intermediate in Multi-Step Organic Transformations

N-aryl formamides, including this compound, are crucial intermediates in several significant organic transformations. Their most prominent role is in the Leuckart-Wallach reaction, a method for the reductive amination of aldehydes and ketones. mdpi.com When a carbonyl compound is heated with formamide or ammonium (B1175870) formate (B1220265), the corresponding N-formyl derivative of the new amine is formed. alfa-chemistry.comwikipedia.org This formamide must then be hydrolyzed in a separate step to yield the final primary or secondary amine, making it a key, isolable intermediate in the reaction sequence. mdpi.comresearchgate.net

Furthermore, the formylation of an arylamine is a common strategy to protect the amino group during multi-step syntheses. libretexts.org The formyl group moderates the powerful activating and ortho-, para-directing nature of the amino group, preventing overreaction (e.g., polysubstitution) and side reactions under electrophilic conditions. libretexts.org After the desired transformation on another part of the molecule is complete, the formyl group is removed by hydrolysis to restore the free amine. N-aryl formamides also serve as precursors in other reactions, such as the synthesis of carbamates or in multicomponent reactions like the Passerini reaction. rsc.orgrsc.org

Table 2: N-Aryl Formamides as Intermediates in Synthesis

| Transformation | Role of Formamide | Subsequent Step | Product Class | Reference |

|---|---|---|---|---|

| Leuckart-Wallach Reaction | Primary product of reductive amination | Hydrolysis | Amines | mdpi.comalfa-chemistry.com |

| Electrophilic Substitution | Protecting group for amine | Deformylation | Substituted Anilines | libretexts.org |

| Oxidative Coupling | Reactant/Intermediate | Reaction with alcohol | Carbamates | rsc.org |

| Vilsmeier-Haack Reaction | Reagent precursor (with POCl₃) | Electrophilic formylation | Aryl Aldehydes | wikipedia.orgijpcbs.com |

| Passerini Reaction | Carbonyl precursor | Multicomponent condensation | α-Acyloxycarboxamides | rsc.org |

By-Product Formation and Mechanistic Pathways in Complex Reactions (e.g., Leuckart Reaction Impurities)

In complex reactions like the Leuckart synthesis, this compound can itself be a source of impurities or a final by-product if the reaction or subsequent workup is incomplete. The mechanism of the Leuckart reaction involves the initial formation of the N-formyl derivative from the target amine. wikipedia.org If the final hydrolysis step is not carried out to completion, the formamide will persist as a significant impurity in the final amine product. alfa-chemistry.com

Studies of similar Leuckart reactions have identified various by-products that can arise. These can include products from the reaction of the intermediate formamide with other species in the reaction mixture. The high temperatures required for the reaction (>160 °C) can also lead to side reactions and the formation of complex mixtures. alfa-chemistry.comwikipedia.org

Table 3: Potential By-products in Leuckart-Type Syntheses

| By-product Type | Formation Pathway | Reference |

|---|---|---|

| Unreacted N-Formyl Intermediate | Incomplete hydrolysis of the primary product | alfa-chemistry.com |

| Tertiary Amines | Over-alkylation of the primary or secondary amine product | alfa-chemistry.com |

| Di- and Tri-arylamines | Condensation side reactions at high temperature |

Electrophilic and Nucleophilic Reactions of the Formamide Group

The formamide group exhibits dual reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile.

Electrophilic Reactivity: While the formamide carbonyl is generally a weak electrophile, it can be activated to form a potent electrophilic species. The most notable example is the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.com In this reaction, an N-substituted formamide reacts with an activating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. ijpcbs.comchemistrysteps.com This reagent is capable of formylating electron-rich aromatic rings. While N,N-dimethylformamide (DMF) is commonly used, other N-substituted formamides such as N-methylformanilide are also effective. wikipedia.org Given the highly activated nature of the this compound ring system, it could potentially undergo self-condensation or act as the formylating agent source under Vilsmeier-Haack conditions.

Nucleophilic Reactivity: The nitrogen atom of the formamide possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. Despite this, the formamide can participate in nucleophilic reactions. The oxygen atom acts as the initial nucleophile in the formation of the Vilsmeier reagent. wikipedia.org Additionally, the nitrogen atom can be N-alkylated using alkyl halides under basic conditions, a reaction analogous to the alkylation of imides. beilstein-journals.org Formamides can also serve as nucleophilic catalysts for certain substitution reactions. researchgate.net

Table 4: Reactivity Modes of the N-Aryl Formamide Group

| Reaction Type | Role of Formamide | Activating Agent/Co-reagent | Resulting Species/Product | Reference |

|---|---|---|---|---|

| Electrophilic (Vilsmeier-Haack) | Precursor to electrophile | POCl₃, SOCl₂ | Vilsmeier Reagent (Chloroiminium ion) | wikipedia.orgijpcbs.com |

| Nucleophilic (N-Alkylation) | Nucleophile | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-N-arylformamide | beilstein-journals.org |

| Nucleophilic Catalysis | Catalyst | Acyl Chloride, etc. | Catalyzes SN reactions | researchgate.net |

Oxidation and Reduction Pathways

The N-formyl aniline (B41778) moiety can undergo both oxidation and reduction, leading to different product classes.

Reduction: The reduction of N-aryl formamides is a well-established transformation. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the formamide to the corresponding N-methyl amine, in this case, N,N-diethyl-N'-methyl-p-phenylenediamine. masterorganicchemistry.comyoutube.com The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then reduced by a second equivalent of hydride. youtube.com

Catalytic hydrogenation offers alternative pathways. Depending on the catalyst and reaction conditions, two distinct cleavage patterns are observed:

Deoxygenative Hydrogenation (C–O Cleavage): This pathway is analogous to the LiAlH₄ reduction and yields the N-methylated amine. nih.gov

Deaminative Hydrogenation (C–N Cleavage): This pathway cleaves the amide bond, regenerating the parent amine (N,N-diethyl-p-phenylenediamine) and producing methanol. This route is particularly relevant in the context of CO₂ hydrogenation where formamides are intermediates. The selectivity can be shifted towards C-N cleavage by the addition of a base. frontiersin.orgresearchgate.net

Oxidation: The oxidation of N-aryl formamides is less common but has been reported. A direct transformation of N-aryl formamides to the corresponding carbamates can be achieved using hypervalent iodine reagents. This reaction is proposed to proceed through an isocyanate intermediate. rsc.org An unusual oxidation of the formyl hydrogen atom of formamides to give carbamates has also been demonstrated using elemental selenium in the presence of an alkoxide. rsc.org

Table 5: Oxidation and Reduction Reactions of N-Aryl Formamides

| Reaction | Reagent(s) | Key Pathway | Product | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄ | Hydride addition, elimination, reduction | N-Methyl-N'-aryl diamine | masterorganicchemistry.comyoutube.com |

| Reduction | H₂, Heterogeneous Catalyst (e.g., Cu/CrO) | Catalytic Hydrogenation (C-O Cleavage) | N-Methyl-N'-aryl diamine | nih.gov |

| Reduction | H₂, Homogeneous Catalyst (e.g., Ru-MACHO), Base | Catalytic Hydrogenation (C-N Cleavage) | N'-Aryl diamine + Methanol | frontiersin.orgresearchgate.net |

| Oxidation | Hypervalent Iodine (e.g., PIDA) | Isocyanate intermediate formation | Aryl Carbamate (B1207046) | rsc.org |

| Oxidation | Selenium, Alkoxide | Oxidation of formyl hydrogen | Alkyl Arylcarbamate | rsc.org |

Applications of N 4 Diethylaminophenyl Formamide and Its Derivatives in Advanced Chemical Systems

Role in the Synthesis of Functional Dyes and Chromophores

N-(4-Diethylaminophenyl)formamide is a key intermediate in the production of functional dyes and chromophores, valued for their specific optical and application properties in various industries.

As a Precursor to Fluorescent Dyes

The N,N-diethylaminophenyl moiety, derived from this compound, is a powerful electron-donating group that is frequently incorporated into the structure of fluorescent dyes. This group is integral to creating donor-acceptor (D-A) type dyes, where it serves as the electron donor. For instance, donor-acceptor-donor dyes featuring a fluorenone core (acceptor) substituted with diethylaminophenyl groups exhibit unique photophysical behaviors. nih.gov These dyes can display selective emissions, such as twisted intramolecular charge transfer (TICT) and excimer emissions, depending on the polarity of the solvent environment. nih.gov

The synthesis of these complex dyes often involves converting the formamide (B127407) into other functional groups. For example, it can be a precursor to 4-(diethylamino)benzaldehyde. This aldehyde can then undergo condensation reactions, such as the Knoevenagel or aldol-type condensations, with compounds containing active methylene (B1212753) groups or N-methylated heterocyclic salts (like N-methyl-4-picolinium or N-methyl-2-methylbenzothiazolium) to produce styryl dyes. nih.gov The resulting dyes often exhibit strong fluorescence and are used in applications such as biological imaging and nucleic acid detection. nih.govgoogle.com The diethylamino group enhances the fluorescence quantum yield and shifts the emission to longer wavelengths.

Table 1: Examples of Fluorescent Dye Classes Derived from this compound Precursors

| Dye Class | Core Structure Example | Key Synthetic Reaction | Noteworthy Property |

| Donor-Acceptor-Donor | 2,7-bis(4-diethylaminophenyl)-fluorenone | Suzuki or Stille Coupling | Solvent-dependent emission (TICT/Excimer) nih.gov |

| Cationic Styryl Dyes | Quaternized benzaldehyde (B42025) derivatives | Aldol-type Condensation | Used for nucleic acid detection nih.gov |

| Squaraine Dyes | Indoline quaternary ammonium (B1175870) salts | Condensation with squaric acid | Near-infrared (NIR) absorption/emission google.com |

Integration into Disperse Dyes for Textile Applications

Disperse dyes are non-ionic, water-insoluble colorants designed for dyeing hydrophobic synthetic fibers like polyester (B1180765), nylon, and acetate. advancetextile.netafirm-group.com The molecular structure of this compound makes its derivatives highly suitable for this class of dyes. The lipophilic nature of the diethylamino group helps the dye molecule to diffuse into and be retained by the hydrophobic textile fibers through physical forces like van der Waals interactions. researchgate.netbund.de

Derivatives of this compound, particularly 4-amino-N,N-diethylaniline (which can be obtained by hydrolysis of the formamide), are common coupling components in the synthesis of azo disperse dyes. By diazotizing an aromatic amine and coupling it with an N,N-diethylaniline derivative, a wide range of colors can be achieved. These dyes are valued for their vibrant shades and good fastness properties on synthetic fabrics. researchgate.net The diethylamino group not only acts as a potent auxochrome, deepening the color (bathochromic shift), but also improves the dye's affinity for polyester fibers. advancetextile.netnih.gov

Building Block in Heterocyclic Synthesis

The reactivity of the formamide group, in conjunction with the activated phenyl ring, makes this compound a valuable starting material for constructing various heterocyclic systems.

Formation of Pyrimidine (B1678525) Derivatives

This compound can serve as a C1 building block in the synthesis of pyrimidine rings. The formamide functionality is a key component in reactions that lead to the formation of the pyrimidine core. One major pathway is the Vilsmeier-Haack reaction, where the formamide, upon reaction with phosphoryl chloride, generates a highly reactive Vilsmeier reagent. This reagent can then react with a variety of substrates.

For example, reaction with a 1,3-dicarbonyl compound or its enamine equivalent, followed by cyclization with a nitrogen source like ammonia (B1221849) or urea, can yield a pyrimidine ring substituted with the 4-diethylaminophenyl group. Alternatively, the formamidine (B1211174) derived from this compound can undergo condensation with compounds containing a C-C-N fragment to construct the pyrimidine heterocycle. The 4-(phenylamino)pyrimidine scaffold is a known pharmacophore in various kinase inhibitors, highlighting the importance of synthetic routes to these structures. researchgate.netresearchgate.net

Synthesis of Benzimidazole (B57391) and Related Heterocycles

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde, a reaction known as the Phillips condensation. semanticscholar.orgnih.gov this compound can act as a precursor for the required aldehyde component.

Under acidic hydrolysis, the formamide can be converted to 4-(diethylamino)benzaldehyde. This aldehyde can then be condensed with an o-phenylenediamine in the presence of an acid catalyst or an oxidizing agent to yield a 2-(4-diethylaminophenyl)benzimidazole. semanticscholar.orgindexcopernicus.com These benzimidazole derivatives are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties. impactfactor.orggoogle.com

Table 2: Heterocyclic Synthesis Applications

| Heterocycle | Key Intermediate | Synthetic Method | Role of this compound |

| Pyrimidine | Vilsmeier Reagent / Formamidine | Vilsmeier-Haack / Condensation | Provides a C1 fragment and the aminophenyl substituent researchgate.net |

| Benzimidazole | 4-(diethylamino)benzaldehyde | Phillips Condensation | Precursor to the required aldehyde component semanticscholar.orgindexcopernicus.com |

Precursor in Coordination Polymer and Supramolecular Chemistry

In the fields of coordination and supramolecular chemistry, this compound serves as a foundational element for designing and synthesizing complex organic ligands. These ligands, upon coordination with metal ions, self-assemble into large, ordered structures known as coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org

The N-(4-diethylaminophenyl) group can be incorporated as a functional substituent into more complex ligand backbones, such as terpyridines. mdpi.com For instance, 4'-(4-(N,N-diethylaminophenyl))-terpyridine ligands can be synthesized from precursors related to this compound. When these functionalized ligands are reacted with metal salts, such as cobalt(II) thiocyanate, they form coordination polymers. mdpi.com

The structure of the resulting polymer is influenced by factors such as the geometry of the ligand and the coordination preference of the metal ion. Research has shown that such systems can form two-dimensional (2D) networks with specific topologies, like the (4,4) net. mdpi.com The diethylaminophenyl group in these structures can influence the electronic properties, photophysics, and solid-state packing of the final assembly. mdpi.com The formamidine group itself, in related molecules, has been shown to act as a bridging ligand, leading to helical chain coordination polymers and other complex supramolecular architectures held together by hydrogen bonds. nih.gov

Ligand Design for Metal Complexation

The formamide moiety, with its nitrogen and oxygen atoms, possesses the potential to act as a ligand, coordinating with metal ions to form stable complexes. rsc.orgresearchgate.net While specific studies on this compound as a ligand are scarce, research on related N-arylformamides and other formamide derivatives demonstrates their capability to bind with various transition metals. rsc.orgresearchgate.net The coordination can occur through the oxygen atom of the formyl group or, in some cases, involve the nitrogen atom, leading to different coordination modes and geometries of the resulting metal complexes. rsc.org

The nature of the substituent on the phenyl ring, such as the diethylamino group in this compound, can significantly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex. The electron-donating nature of the diethylamino group can enhance the electron density on the formamide moiety, potentially strengthening its coordination to metal centers.

Table 1: Coordination Behavior of Related Formamide-Based Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| N-hydroxy-N-phenylformamide | Co(III) | Bidentate (O,O') | rsc.org |

| 1-(aminoformyl-N-phenylform)-4-ethylthiosemicarbazide | Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), Cd(II), Zn(II) | Multidentate | researchgate.net |

This table is illustrative and based on related formamide compounds due to the lack of specific data for this compound.

Self-Assembly of Advanced Coordination Networks

Coordination polymers and networks are materials constructed from metal ions linked by organic ligands. The directionality and functionality of the ligands play a crucial role in determining the final architecture and properties of these networks. nih.govrsc.orgmdpi.com Formamide-containing ligands can participate in the self-assembly of such networks through metal-ligand coordination and intermolecular hydrogen bonding involving the N-H and C=O groups of the formamide functionality. mdpi.com

Applications in Polymer Chemistry and Materials Science

The versatility of formamide-containing molecules extends to the realm of polymer chemistry, where they can be utilized as monomers or as building blocks for functional materials.

As a Monomer or Comonomer for Polymeric Materials

Formamide derivatives have been explored as monomers for the synthesis of functional polymers. For instance, N-vinylformamide (NVF) is a well-known monomer used to produce water-soluble polymers with various applications. While this compound is not a vinyl-containing monomer and therefore not directly polymerizable through conventional free-radical polymerization, its structure could be modified to incorporate a polymerizable group.

Alternatively, the formamide group itself can be a precursor to other reactive functionalities. For example, formamide groups can be dehydrated to form isocyanides, which are highly reactive species that can participate in various polymerization reactions. This indirect approach could potentially allow for the incorporation of the N-(4-diethylaminophenyl) moiety into a polymer backbone.

Development of Photochromic Materials (via related chromophores)

Photochromic materials are compounds that can reversibly change their color upon exposure to light. The N,N-diethyl-p-phenylenediamine scaffold, which is the core of this compound, is a common precursor in the synthesis of various dyes, including some with photochromic properties. The electron-donating diethylamino group is a powerful auxochrome that can be incorporated into larger conjugated systems, such as azobenzenes or spiropyrans, which are known classes of photochromic compounds.

While this compound itself is not photochromic, it could serve as a synthetic intermediate for the preparation of more complex photochromic dyes. The formamide group could be hydrolyzed to the corresponding amine, which can then be diazotized and coupled to form azo dyes, a class of compounds that sometimes exhibit photochromism.

Analytical Methodologies Utilizing Formamide-Based Probes

Formamide-based structures are increasingly being integrated into the design of fluorescent probes for the detection of various analytes. nih.govmdpi.commdpi.com The formamide group can act as a recognition site or be part of a larger fluorophore system. The fluorescence properties of these probes can be modulated by their interaction with the target analyte, leading to a measurable signal.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of N-arylformamides, including N-(4-Diethylaminophenyl)formamide, is an area of active research, with a focus on improving efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions or produce significant waste. Future research is geared towards developing more atom-economical and environmentally benign synthetic protocols.

One promising approach involves the direct reductive cross-coupling of nitroarenes, which avoids the need to pre-form the arylamine, thus improving step economy. rsc.org Another innovative route is the one-pot synthesis of N-formamides from carbonyl compounds, ammonia (B1221849), and carbon dioxide, using a metal-organic framework-supported ruthenium catalyst. nih.gov This method is particularly attractive as it utilizes CO2 as a C1 source. Research is also being conducted on novel formylating agents, such as N-formyl imide, which can be used under mild, metal-free conditions. rsc.org A convenient method for synthesizing N-arylformamide derivatives has been developed by reacting α-iodo-N-arylacetamides with formamide (B127407), which is applicable to substrates with both electron-donating and electron-withdrawing groups. researchgate.net

Future work will likely focus on optimizing these methods for the specific synthesis of this compound, aiming for high yields and selectivity under mild conditions. The development of catalytic systems with high turnover numbers and the use of renewable starting materials are also key research directions.

Table 1: Comparison of Modern Synthetic Routes for N-Arylformamides

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Reductive Cross-Coupling of Nitroarenes | Avoids pre-formation of arylamines. rsc.org | Increased step economy. |

| One-pot Reductive Amination with CO2 | Utilizes CO2 as a C1 source over a Ru/MOF catalyst. nih.gov | Sustainable, atom-economical. |

| N-formyl imide as Formylating Agent | Metal-free and oxidant-free conditions. rsc.org | Mild reaction conditions, operational simplicity. |

Exploration of New Catalytic Applications for N-Arylformamides

While N-arylformamides are typically viewed as products, there is growing interest in their potential as ligands or even as catalysts in their own right. The formamide group can act as a hydrogen bond donor and acceptor, and the N-aryl moiety can be tuned electronically, suggesting potential for these molecules to participate in or influence catalytic cycles.

Research into arylamine N-acetyltransferases (NATs), enzymes that catalyze the transfer of an acetyl group to arylamines, has revealed a Cys-His-Asp catalytic triad, highlighting the potential for amide-containing structures to be involved in catalysis. nih.gov While this is an enzymatic system, it provides inspiration for the design of small molecule catalysts. Furthermore, N-aryl compounds are integral components of ligands in transition metal catalysis, such as the Buchwald-Hartwig amination for the synthesis of N-aryl phenothiazines. rsc.org

Future investigations could explore the use of this compound and its derivatives as ligands for transition metals in various catalytic transformations. The diethylamino group can act as a coordinating site, and the electronic properties of the molecule could be used to modulate the reactivity of the metal center. Additionally, the potential for these molecules to act as organocatalysts, for example in promoting condensation reactions, is an area ripe for exploration.

Advanced Computational Modeling for Predictive Material Design

The rational design of new materials with tailored properties is greatly enhanced by the use of advanced computational modeling. For molecules like this compound, which possess a donor-acceptor structure, computational methods are invaluable for predicting their electronic and photophysical properties.

Density Functional Theory (DFT) calculations can be used to determine the molecular orbital energy levels (HOMO and LUMO), which are crucial for understanding the optoelectronic behavior of a material. nih.govosti.govresearchgate.net These calculations can also predict the influence of molecular conformation on electronic properties, as seen in studies of N-aryl phenothiazines where the interplay between conformation and electronic behavior was elucidated. rsc.orgresearchgate.net Machine learning models are also emerging as powerful tools for accelerating the discovery of new organic materials for applications like organic solar cells, by predicting properties such as power conversion efficiency based on molecular descriptors. rsc.orgrsc.org

Future research will likely involve the use of these computational tools to design novel derivatives of this compound with optimized properties for specific applications. For instance, by modeling the effects of different substituents on the phenyl ring or the formyl group, it may be possible to fine-tune the absorption and emission spectra, as well as the charge transport characteristics of the molecule.

Table 2: Computational Methods in Material Design

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and properties. rsc.orgnih.govosti.govresearchgate.netresearchgate.net | HOMO/LUMO energies, molecular geometry, absorption spectra. |

| Machine Learning (ML) | High-throughput screening of candidate materials. rsc.orgrsc.org | Power conversion efficiency, electronic properties. |

Integration into Next-Generation Optoelectronic Devices

The donor-acceptor architecture of this compound makes it a promising candidate for use in a variety of optoelectronic devices, particularly organic light-emitting diodes (OLEDs). ossila.com In an OLED, the injection of charge carriers leads to the formation of excitons, which then radiatively decay to produce light. The efficiency and color of the emitted light are determined by the properties of the organic materials used. ossila.comresearchgate.net